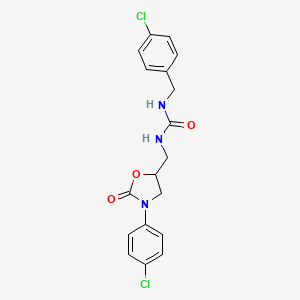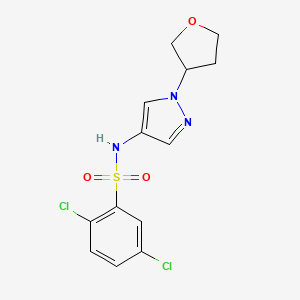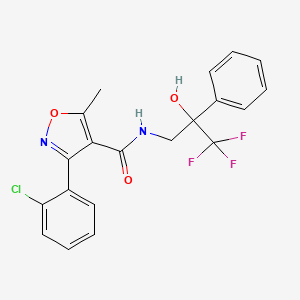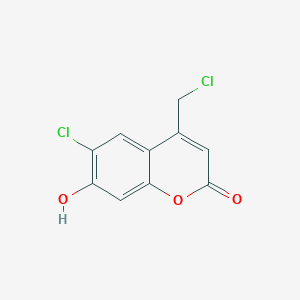
1-(4-Chlorobenzyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea is a synthetic organic compound characterized by the presence of chlorinated benzyl and phenyl groups, as well as an oxazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-chlorobenzyl chloride with an appropriate amine to form an intermediate, which is then reacted with 3-(4-chlorophenyl)-2-oxooxazolidin-5-ylmethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorobenzyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Amines, thiols, dimethylformamide or acetonitrile as solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions typically result in the replacement of chlorine atoms with the nucleophile.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorobenzyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorobenzyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorobenzyl)-3-(4-chlorophenyl)urea: Lacks the oxazolidinone ring, resulting in different chemical and biological properties.
3-(4-Chlorophenyl)-2-oxooxazolidin-5-ylmethylamine: Contains the oxazolidinone ring but lacks the urea moiety, leading to distinct reactivity and applications.
Uniqueness
1-(4-Chlorobenzyl)-3-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)urea is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both chlorinated aromatic rings and the oxazolidinone ring makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c19-13-3-1-12(2-4-13)9-21-17(24)22-10-16-11-23(18(25)26-16)15-7-5-14(20)6-8-15/h1-8,16H,9-11H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEXAERIVDWDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)Cl)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-chloro-1-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B2616536.png)
![tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate](/img/structure/B2616537.png)
![(2Z)-N-phenyl-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2616538.png)
![Propan-2-yl 4-[(3,4-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2616539.png)



![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616545.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(furan-3-yl)methanone](/img/structure/B2616547.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2616549.png)
![N-(6-Oxabicyclo[3.2.2]nonan-4-yl)prop-2-enamide](/img/structure/B2616553.png)
![N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluorobenzene-1-sulfonamide](/img/structure/B2616554.png)
![ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE](/img/structure/B2616555.png)
